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Compound of Interest

5-bromo-N-(2-methoxyethyl)-1H-
Compound Name:

indole-2-carboxamide
CAS No.: 1057942-91-2

Cat. No.: B1439597

Get Quote

Executive Summary & Scaffold Significance

The indole-2-carboxamide scaffold represents a "tunable” pharmacophore. Unlike its isomer,
the indole-3-carboxamide (common in synthetic cannabinoids like JWH-018), the 2-
carboxamide series exhibits a unique biological footprint. Its rigidity, provided by the indole
core, combined with the hydrogen-bonding capability of the C2-amide, allows for high-affinity
interactions with transmembrane proteins.

Primary Therapeutic Areas:
¢ Antitubercular Agents: Inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3).[1]

o CB1 Receptor Allosteric Modulators: Negative or positive allosteric modulators (NAMs/PAMS)
of the Cannabinoid Type 1 receptor.

e Anticancer & Antioxidant Agents: EGFR/CDK2 inhibitors and radical scavengers.
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Chemical Synthesis & Core Assembly

To explore the SAR, a robust synthetic route is required. The most reliable method involves the
Fischer Indole Synthesis followed by Amide Coupling.

Generalized Synthetic Workflow

» Indole Core Formation: Reaction of arylhydrazines with ethyl pyruvate yields ethyl indole-2-
carboxylates.

» Functionalization (Optional): Electrophilic aromatic substitution (e.g., chlorination) or N1-
alkylation.

o Hydrolysis: Saponification of the ester to the free carboxylic acid.

o Amide Coupling: Activation of the carboxylic acid and reaction with the appropriate primary
or secondary amine.

Visualization: Synthetic Pathway
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Caption: Standard synthetic route for N-substituted indole-2-carboxamides via Fischer Indole
cyclization.

Detailed SAR Analysis by Therapeutic Target
A. Antitubercular Activity (Target: MmpL3)

Indole-2-carboxamides are potent inhibitors of MmpL3, a transporter essential for shuttling
trehalose monomycolate (TMM) across the mycobacterial cell envelope.[1][2][3] Disruption of
this pathway leads to cell wall biosynthesis failure.
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SAR Rules for MmpL3 Inhibition:
¢ Region 1: The Indole Core (C4-C7)

o Halogenation is Critical: A 4,6-difluoro substitution pattern (e.g., in Compound 26)

significantly enhances potency against M. tuberculosis compared to the unsubstituted

core.

o Alternative: 5-chloro or 5-fluoro substitutions are tolerated but generally less potent than

the 4,6-difluoro motif.

e Region 2: The Amide N-Substituent (Head Group)

o Bulky Aliphatic Rings: The binding pocket of MmpL3 is hydrophobic. The most active

compounds feature bulky, lipophilic cages.

o Optimal Groups: Adamantyl, cyclooctyl, and (1R,2R,3R,5S)-2,6,6-

trimethylbicyclo[3.1.1]heptan-3-yl (Pinanyl derivative).

o Restriction: Smaller rings (cyclopentyl, cyclohexyl) or planar aromatic rings often result in
a loss of activity (MIC > 10 uM).

e Region 3: Indole Nitrogen (N1)

o Unsubstituted (NH): The N1-H is typically required for hydrogen bonding within the

transporter pocket. Alkylation of N1 often diminishes antitubercular activity.

Structural Region
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B. Cannabinoid Receptor 1 (CB1) Modulation

In contrast to TB agents, indole-2-carboxamides acting on CB1 (like Org27569) function as
allosteric modulators.[4] They do not bind to the orthosteric site but alter the signaling efficacy
of endocannabinoids.

SAR Rules for CB1 Allostery:
e Region 1: Indole C3 Position (Critical)

o Alkyl Chain Length: This is the "switch" for activity.[5]
o n-Propyl: Preferred for maximal allosteric modulation (altering efficacy).
o n-Hexyl: Enhances affinity but may alter the modulation profile.[5]

e Region 2: Indole C5 Position[5]

o Electron Withdrawal: A 5-chloro or 5-fluoro substituent is essential. Unsubstituted analogs
show weak modulation.

e Region 3: The Linker

o Ethylene Spacer: A 2-carbon linker (-CH2CHz2-) between the amide nitrogen and the
pendant phenyl ring is optimal. Shortening to methylene or lengthening to propylene
abolishes activity.

e Region 4: The Amide N-Substituent (Tail)

o Basic Amines: The phenyl ring attached to the linker usually requires a para-amino
substituent.

o Diethylamino vs. Piperidinyl: A 4-(diethylamino) group on the phenyl ring is often more
potent (IC50 ~80 nM) than the piperidinyl group found in Org27569.[4]

Visualization: Comparative SAR Map
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Caption: Divergent SAR requirements for Antitubercular vs. CB1 Modulatory activity.

Experimental Protocols
Protocol A: General Synthesis of Amide Derivatives

Objective: Coupling of Indole-2-carboxylic acid with an amine.

e Reagents: Indole-2-carboxylic acid derivative (1.0 eq), Amine (1.1 eq), EDC-HCI (1.2 eq),
HOBL (1.2 eq), DIPEA (3.0 eq), DMF (solvent).

e Procedure:
o Dissolve the carboxylic acid in anhydrous DMF under nitrogen atmosphere.
o Add EDC-HCI and HOB4; stir at 0°C for 30 minutes to activate the acid.
o Add the amine and DIPEA dropwise.
o Allow the mixture to warm to room temperature and stir for 12—16 hours.

o Workup: Dilute with ethyl acetate, wash sequentially with 1N HCI, saturated NaHCOs, and
brine. Dry over MgSOa.

o Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).
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Protocol B: Microplate Alamar Blue Assay (MABA) for
MmpL3 Inhibition

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

o Preparation: Prepare 2-fold serial dilutions of the test compound in DMSO/media in a 96-well
plate.

e Inoculation: Add M. tuberculosis (strain H37Rv) suspension (approx. 10r"5 CFU/mL) to wells.
e Incubation: Incubate plates at 37°C for 5 days.
» Development: Add Alamar Blue reagent (resazurin) and Tween 80 (1:1 ratio) to each well.

o Readout: Incubate for an additional 24 hours. A color change from blue (non-fluorescent,
oxidized) to pink (fluorescent, reduced) indicates bacterial growth.

o Calculation: The MIC is the lowest concentration preventing the color change.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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